molecular formula C20H39NO3 B099581 2-Amino-2-oxoethyl stearate CAS No. 16509-77-6

2-Amino-2-oxoethyl stearate

Cat. No.: B099581
CAS No.: 16509-77-6
M. Wt: 341.5 g/mol
InChI Key: XDJMWTMWHKGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-oxoethyl stearate is a chemical compound that integrates a stearic acid backbone with a glycinamide polar head group, making it a molecule of interest in specialized materials and life science research. Its primary research value lies in its role as a key synthetic intermediate and modifying agent. In the field of oligonucleotide research, the 2-amino-2-oxoethyl (NAc) functional group is a recognized modification for the sugar-phosphate backbone. Oligonucleotides incorporating this related modification have been shown to exhibit significantly enhanced binding affinity to complementary RNA and demonstrate considerably improved nuclease stability, which is a critical parameter for the development of therapeutic nucleic acids . Concurrently, in materials science, the structure of this compound, featuring a long-chain fatty acid, makes it a candidate for the development of sustainable surfactants. Research into stearic acid-based esters highlights their utility in creating biodegradable surfactants that can self-assemble into micelles at low concentrations, properties that are valuable for designing new eco-friendly formulations . The presence of both a strong hydrogen bond donor (the amide group) and acceptor makes this compound a potential co-former in the development of pharmaceutical co-crystals, a strategy used to improve the physicochemical properties of active pharmaceutical ingredients . As such, this compound serves as a versatile reagent for chemists and material scientists exploring advanced oligonucleotide applications, novel biodegradable surface-active agents, and solid-state chemistry.

Properties

CAS No.

16509-77-6

Molecular Formula

C20H39NO3

Molecular Weight

341.5 g/mol

IUPAC Name

(2-amino-2-oxoethyl) octadecanoate

InChI

InChI=1S/C20H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H2,21,22)

InChI Key

XDJMWTMWHKGSEB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)N

Other CAS No.

16509-77-6

Origin of Product

United States

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would be used to identify the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Amino-2-oxoethyl stearate (B1226849), one would expect to see characteristic signals for the long aliphatic chain of the stearate moiety, the methylene (B1212753) protons of the ethyl ester group, and the protons of the primary amide.

Expected ¹H NMR Data: Specific chemical shifts (δ) and coupling constants (J) would confirm the connectivity of the molecule. The long methylene chain of the stearate would appear as a complex multiplet around δ 1.2-1.6 ppm. The terminal methyl group would be a triplet near δ 0.8-0.9 ppm. The α-methylene protons to the ester carbonyl would be a triplet around δ 2.3 ppm. The methylene protons of the "oxoethyl" group would likely appear as a singlet around δ 4.2-4.6 ppm, and the amide protons (-NH₂) would present as a broad singlet.

Research Findings: Currently, there are no published ¹H NMR spectra specifically for 2-Amino-2-oxoethyl stearate in accessible scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.

Expected ¹³C NMR Data: The spectrum for this compound would show distinct signals for the two carbonyl carbons (ester and amide), the methylene carbon of the oxoethyl group, and the series of methylene carbons in the stearate chain, along with the terminal methyl carbon. The ester carbonyl would be expected around δ 173 ppm and the amide carbonyl around δ 170 ppm.

Research Findings: As with ¹H NMR, specific, experimentally-derived ¹³C NMR data for this compound are not available in the reviewed literature.

Mass Spectrometry (MS) Techniques for Molecular Identification and Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like this compound, allowing for the determination of the molecular weight with minimal fragmentation.

Expected ESI-MS Data: The compound has a molecular weight of 341.54 g/mol . thegoodscentscompany.com In positive ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 342.5.

Research Findings: There are no specific published ESI-MS spectra for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.

Expected HRMS Data: An HRMS analysis of the [M+H]⁺ ion would yield a precise mass that could confirm the molecular formula C₂₀H₃₉NO₃. The calculated exact mass for [C₂₀H₄₀NO₃]⁺ is 342.2999.

Research Findings: No high-resolution mass spectrometry data has been published for this compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS involves isolating a specific ion (like the molecular ion) and fragmenting it to gain structural information. The fragmentation pattern is a fingerprint that helps to elucidate the molecule's structure.

Expected MS/MS Data: Fragmentation of the [M+H]⁺ ion of this compound would likely involve cleavage of the ester bond, leading to fragments corresponding to the stearoyl cation and the neutral loss of glycinamide (B1583983). Other characteristic fragmentations would also be expected.

Research Findings: Specific MS/MS fragmentation studies for this compound are not found in the available scientific databases.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its amide and ester functionalities, as well as the long hydrocarbon chain.

Key expected vibrational modes for this compound include:

N-H stretching of the primary amide, typically appearing as a doublet in the range of 3400-3200 cm⁻¹.

C-H stretching from the long alkyl chain, observed as strong absorptions just below 3000 cm⁻¹.

C=O stretching of the ester carbonyl group, usually found around 1750-1735 cm⁻¹.

C=O stretching of the amide carbonyl (Amide I band), which typically appears in the region of 1680-1630 cm⁻¹.

N-H bending of the amide (Amide II band), occurring around 1640-1550 cm⁻¹.

C-O stretching of the ester, which would show absorptions in the 1300-1000 cm⁻¹ range.

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantification. The choice of technique depends on the volatility and polarity of the compound and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation and quantification of non-volatile or thermally labile compounds like this compound. lcms.cz These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. jasco-global.com

Methodology : A typical approach would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). jasco-global.comsielc.com Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. lcms.cz Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS). google.com

Applications : HPLC and UPLC can be used to assess the purity of synthesized this compound, monitor the progress of a reaction, and quantify the compound in various samples. UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to conventional HPLC. lcms.cznih.gov For instance, UPLC-MS/MS methods have been developed for the quantification of similar molecules like Nε-(carboxymethyl)lysine in complex biological matrices. nih.govnih.govrjeid.com

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Stearate Derivatives

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 50-95% B in 15 min50-95% B in 5 min
Flow Rate 1.0 mL/min0.4 mL/min
Detector UV at 210 nm or ELSDMS or PDA

This table provides a generalized set of starting conditions. Actual parameters would need to be optimized for the specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of this compound, direct analysis by Gas Chromatography (GC) is not feasible. sigmaaldrich.com However, GC-MS can be employed after chemical derivatization to convert the non-volatile compound into a more volatile and thermally stable derivative. scioninstruments.commdpi.com

Derivatization : The active hydrogens on the amide and any residual carboxylic acid groups can be replaced with nonpolar groups through processes like silylation or esterification. sigmaaldrich.comnih.gov For example, reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would produce a volatile trimethylsilyl (B98337) (TMS) derivative. nih.govsigmaaldrich.com Alternatively, the amide can be hydrolyzed, and the resulting stearic acid can be esterified to form a fatty acid methyl ester (FAME), which is readily analyzable by GC-MS. mdpi.com

Analysis : The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for identification by comparing it to spectral libraries like those from NIST. researchgate.net GC-MS is a highly sensitive and specific technique for identifying and quantifying volatile compounds. nih.gov

Preparative Chromatography for Compound Isolation

When a pure sample of this compound is required for further studies, preparative chromatography is the method of choice. rsc.org This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a compound. lcms.czspringernature.com

Process : A larger column with a higher loading capacity is used to separate the target compound from reaction byproducts and impurities. waters.com The principles of separation are the same as in analytical HPLC, but the goal is to collect the fraction containing the purified product. lcms.cz Mass-directed purification can be employed, where a mass spectrometer is used to detect the elution of the desired compound, triggering automated fraction collection. waters.com

Outcome : This process yields a highly purified sample of this compound, which is crucial for accurate characterization and for use as a reference standard in subsequent analytical work.

Elemental Analysis for Purity and Composition Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. researchgate.net It provides a direct measure of the mass percentages of these elements, which can then be compared to the theoretical values calculated from the compound's molecular formula (C₂₀H₃₉NO₃).

Procedure : A small, accurately weighed amount of the purified compound is combusted in a controlled oxygen atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified.

Interpretation : The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity and confirms its elemental composition. rsc.org For example, a study on a related stearic acid derivative reported calculated values for C, H, and N, which were then compared to the found experimental values to confirm the compound's identity and purity. rsc.orgrsc.org

Table 2: Theoretical Elemental Composition of this compound (C₂₀H₃₉NO₃)

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage
CarbonC12.01120240.2267.56%
HydrogenH1.0083939.31211.06%
NitrogenN14.007114.0073.94%
OxygenO15.999347.99713.50%
Total 355.536 100.00%

This table presents the theoretical values against which experimental results from elemental analysis would be compared.

Chemical Derivatization Strategies for Analytical and Functional Purposes

Derivatization of Primary Amine Functional Groups

The primary amine (-NH₂) on the 2-amino-2-oxoethyl moiety is the most common target for derivatization due to its high reactivity and nucleophilic nature. thermofisher.com A wide range of reagents can react with this group to alter the molecule's properties for specific analytical goals. thermofisher.com

Silylation is the most widely used derivatization technique for GC analysis. registech.com It involves the replacement of an active hydrogen atom, such as those on a primary amine, with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (t-BDMS) group. registech.com This process reduces the molecule's polarity and increases its volatility and thermal stability, making it amenable to GC analysis. registech.comobrnutafaza.hr

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) : This reagent introduces a t-BDMS group onto the primary amine. MTBSTFA is a strong but mild silylating agent that produces derivatives with exceptional stability. gcms.cz The resulting t-BDMS derivatives are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, which is advantageous during sample preparation and analysis. registech.comiu.edu The byproducts of the reaction are neutral and volatile, minimizing interference in the chromatogram. thermofisher.com

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) : As the most volatile of the TMS-acetamides, MSTFA is highly effective for derivatizing primary amines. obrnutafaza.hr It reacts to form TMS derivatives, which are less stable than t-BDMS derivatives but are sufficiently robust for many GC applications. A key advantage of MSTFA is that its byproduct, N-methyltrifluoroacetamide, is also highly volatile and typically elutes with the solvent front, ensuring excellent separation and preventing interference with early-eluting analyte peaks. obrnutafaza.hrthermofisher.com

ReagentDerivative GroupKey FeaturesPrimary Application
MTBSTFA tert-butyldimethylsilyl (t-BDMS)High stability (10,000x more stable to hydrolysis than TMS), robust derivatives. registech.comiu.eduGC-MS analysis requiring stable derivatives.
MSTFA Trimethylsilyl (TMS)Highly volatile reagent and byproducts, preventing chromatographic interference. obrnutafaza.hrthermofisher.comGC analysis of volatile trace materials. obrnutafaza.hr

Acylation involves the introduction of an acyl group (R-C=O) onto the primary amine. This process not only stabilizes the amine group but can also be used to introduce a tag that enhances detector response.

Pentafluoropropionic Anhydride (PFPA) : This reagent is a type of perfluoroacylating agent used to introduce a pentafluoropropionyl group. The resulting derivatives are highly electronegative due to the fluorine atoms, making them exceptionally sensitive for GC analysis using an electron-capture detector (ECD). This method is particularly useful for trace-level analysis. gcms.cz The derivatization is typically performed in a two-step process where other functional groups might first be esterified. mdpi.com

o-Phthaldialdehyde (OPA) : OPA is a classic reagent for the derivatization of primary amines for analysis by HPLC with fluorescence detection. interchim.fr In the presence of a thiol, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (MPA), OPA reacts rapidly with the primary amine of 2-Amino-2-oxoethyl stearate (B1226849) to form a highly fluorescent isoindole derivative. researchgate.netresearchgate.net This reaction is often performed pre-column at an alkaline pH. interchim.frresearchgate.net While the method is very sensitive, the resulting derivatives can be unstable, requiring precise control over reaction times and immediate analysis. interchim.frresearchgate.net

ReagentReaction PrincipleDetection MethodKey Characteristics
PFPA Introduces a polyfluorinated acyl group. mdpi.comGC-Electron Capture Detector (ECD)Enhances sensitivity for trace analysis. gcms.cz
OPA Forms a fluorescent isoindole derivative with a thiol co-reagent. researchgate.netHPLC-FluorescenceHigh sensitivity, but derivatives can be unstable. interchim.frresearchgate.netnih.gov

To achieve very low detection limits, especially in complex biological matrices, fluorogenic derivatization is the method of choice. researchgate.net This strategy involves tagging the primary amine with a molecule that is either inherently fluorescent or becomes fluorescent upon reaction.

Beyond OPA, other advanced reagents offer improved performance. Naphthalene-2,3-dicarboxaldehyde (NDA) reacts with primary amines in the presence of a cyanide ion to yield 1-cyano-2-substituted-benz[f]isoindoles (CBI). nih.govnih.gov These CBI derivatives are intensely fluorescent and often exhibit superior stability and higher fluorescence quantum yields compared to the derivatives formed with OPA. nih.govnih.gov Other novel reagents, such as those based on xanthene dyes, have also been developed to provide exclusive selectivity for primary amines, yielding derivatives that absorb and emit light at longer wavelengths, which can reduce background interference from biological samples. researchgate.net

ReagentExcitation Max (λex)Emission Max (λem)Notes
OPA/MCE ~340 nm~455 nmWidely used, but derivatives can be unstable. interchim.fr
NDA/CN⁻ ~420 nm~490 nmForms highly stable and intensely fluorescent CBI derivatives. nih.govnih.gov
Xanthene-based dyes Yellow regionVermilion edgeOffer high fluorogenic character and selectivity. researchgate.net

Derivatization for Chromatographic Resolution and Selectivity

The primary goal of derivatization is often to enable analysis by a specific technique, but it also plays a crucial role in improving the quality of the chromatographic separation. For a molecule like 2-Amino-2-oxoethyl stearate, with its long, nonpolar tail and polar amine head, derivatization can significantly reduce peak tailing and improve resolution.

By converting the polar primary amine into a less polar silyl or acyl derivative, interactions with active sites on GC columns or HPLC stationary phases are minimized. registech.com This leads to more symmetrical peak shapes and better separation from other components in a mixture. In reversed-phase HPLC, attaching a hydrophobic derivatizing agent can increase the analyte's retention time, moving its peak away from the void volume and interferences from more polar, unretained matrix components. researchgate.netbohrium.com

Furthermore, while this compound itself is not chiral, derivatization is a key strategy for resolving chiral lipids. If a chiral center were present in the molecule, reacting it with a chiral derivatizing reagent would produce a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. aocs.org

Strategies for Targeted Functionalization of the Compound Scaffold

Beyond derivatization for purely analytical purposes, the scaffold of this compound can be chemically modified to create new molecules with specific biological or material functions. This approach is part of the broader field of lipidomics and drug discovery, where fatty acid amides are recognized as an important class of signaling molecules. nih.govnih.gov

One strategy involves using the primary amine as a handle for synthesis. Through activation of a carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), various molecular groups can be coupled to the amine of this compound. researchgate.net This could include attaching amino acids, peptides, or other bioactive moieties to generate novel functional lipids. researchgate.net

Another approach targets the fatty acid chain. While the stearate chain is saturated, related unsaturated fatty acid amides (e.g., an oleate-based version) could be functionalized across the double bond. Reactions such as epoxidation, acylation, or hydro-alkylation could introduce new functional groups along the alkyl chain, leading to compounds with entirely different physical and biological properties. aocs.org These strategies aim to transform the basic structure into targeted molecules for research or therapeutic applications. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Amino-2-oxoethyl stearate (B1226849), DFT calculations can provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

While specific DFT data for 2-Amino-2-oxoethyl stearate is not readily found, studies on related fatty acid amides indicate that the electronic properties are largely influenced by the amide head group and the long alkyl chain. The amide group, with its nitrogen and oxygen atoms, would be the primary site for electrophilic and nucleophilic interactions. The long stearate chain, being largely non-polar, contributes to the molecule's lipophilicity.

Illustrative Data Table: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Note: This data is hypothetical and for illustrative purposes, based on typical values for similar molecules.)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap7.7 eVSuggests high kinetic stability
Dipole Moment3.5 DIndicates a polar molecule

Disclaimer: The data in this table is illustrative and not based on direct experimental or computational results for this compound.

Quantum chemical calculations can also predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the molecular structure. For this compound, calculations would likely predict characteristic IR peaks for the N-H stretching of the primary amide, the C=O stretching of the amide and ester groups, and the C-H stretching of the long alkyl chain. Similarly, NMR chemical shifts for the protons and carbons in the vicinity of the electron-withdrawing amide and ester groups would be predicted to be downfield compared to those in the alkyl chain.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules.

Simulations of similar long-chain fatty amides have shown that the long alkyl tail can adopt various conformations, from fully extended to folded structures. The preferred conformation is often dependent on the environment. In a non-polar solvent, the molecule might be more extended, while in a polar or aqueous environment, the hydrophobic tail may collapse to minimize contact with the solvent. MD simulations can also reveal details about intermolecular interactions, such as the formation of hydrogen bonds through the amide group, which can lead to self-assembly and the formation of larger structures. Studies on related molecules like N,N'-ethylene bis stearamide have utilized MD simulations to understand their lubricant properties. researchgate.net

In Silico Prediction of Binding Affinity and Molecular Docking for Related Moieties

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is often used to predict the interaction between a small molecule and a protein target. While there are no specific molecular docking studies for this compound, research on the simpler molecule, stearamide, has explored its binding to enzymes like HMG-CoA reductase.

These studies show that stearamide can fit into the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. For this compound, the presence of the additional amino-2-oxoethyl group would likely influence its binding affinity and specificity for various protein targets. The amide and ester groups could participate in additional hydrogen bonding, potentially enhancing its binding to certain receptors.

Illustrative Data Table: Predicted Binding Affinities of Stearamide and a Hypothetical Related Moiety to a Generic Protein Kinase Active Site (Note: This data is hypothetical and for illustrative purposes.)

CompoundPredicted Binding Affinity (kcal/mol)Key Interactions
Stearamide-6.8Hydrogen bond with catalytic lysine, hydrophobic interactions
This compound-7.5Additional hydrogen bonds via the amino and second carbonyl groups

Disclaimer: The data in this table is illustrative and not based on direct experimental or computational results for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (activity or property). For fatty acid amides, QSAR studies have been conducted to correlate their chemical structures with various biological activities. researchgate.net

These models often use descriptors such as lipophilicity (logP), molecular weight, and electronic parameters to predict activities like antimicrobial or anti-inflammatory effects. researchgate.net Although no specific QSAR models for this compound are documented, it could be included in a dataset of long-chain fatty acid derivatives to develop such models. The descriptors for this compound would be calculated based on its structure, and its biological activity would be experimentally determined. The resulting model could then be used to predict the activity of other, yet unsynthesized, related compounds. QSAR analysis of a series of O-biphenyl carbamates as dual modulators of dopamine D3 receptor and Fatty Acid Amide Hydrolase (FAAH) has been reported. acs.org

Applications in Advanced Materials and Chemical Building Blocks

Precursor for the Synthesis of Surfactants and Detergents

The molecular architecture of 2-Amino-2-oxoethyl stearate (B1226849), with its distinct hydrophobic and hydrophilic regions, makes it a natural precursor for creating a new generation of surfactants. Fatty acids and their derivatives are foundational building blocks for the oleochemical industry, providing the hydrophobic tails for a multitude of surfactant types. ocl-journal.org The production of surfactants from fatty acids can be achieved through several chemical transformations, including amidation and esterification. ocl-journal.org

Research into novel surfactants frequently utilizes fatty acid esters as key intermediates. For instance, renewable ester-functionalized imidazolium (B1220033) surfactants have been synthesized using stearic acid as the starting material. rsc.orgrsc.org In these syntheses, a stearate derivative is quaternized to create the cationic head group, demonstrating how the stearate chain can be incorporated into a surfactant structure. rsc.orgrsc.org While these examples may use slightly different intermediates, the principle remains the same: the stearate ester serves as the lipophilic backbone. The "2-amino-2-oxoethyl" portion of the title compound contains a primary amide, which can be further functionalized, or the entire group can act as the polar head, positioning the molecule as a potential nonionic surfactant. The development of such bio-based surfactants is driven by increasing consumer demand for sustainable products and a desire to reduce reliance on petrochemicals. rsc.org

Table 1: Surfactant Synthesis Pathways from Fatty Acids

Transformation Process Intermediate Functional Group Resulting Surfactant Type (Example) Reference
Amidation Amine/Amide Betaines, Imidazolines ocl-journal.org
Esterification Ester Fatty Isethionates, Polyol Esters ocl-journal.org
Alkoxylation Ether/Ester Fatty Acid Alkoxylates ocl-journal.org
Quaternization of Ester Intermediate Imidazolium Salt Cationic Surfactants rsc.orgrsc.org
Saponification Carboxylate Salt Soap ocl-journal.org

Incorporation as a Functional Unit in Polymer Chemistry (e.g., hydrogel components via acrylamide (B121943) analogues)

The functional groups within 2-Amino-2-oxoethyl stearate allow for its integration into polymeric structures. The long stearate chain can act as a hydrophobic anchor or a side chain, while the amino and ester groups provide sites for polymerization or grafting. A particularly relevant analogue is N-(2-Amino-2-oxoethyl)acrylamide, a commercially available monomer used in polymer synthesis. sigmaaldrich.com This acrylamide contains the same "2-amino-2-oxoethyl" group, demonstrating that this moiety is chemically compatible with polymerization processes.

This potential is especially significant in the field of hydrogels. Hydrogels are crosslinked polymer networks that can absorb large amounts of water. researchgate.net Two-component hydrogels have been successfully formed from the simple mixture of fatty acids, such as stearic acid, and various amines. researchgate.net In these systems, salt formation between the acidic fatty acid and the basic amine drives the self-assembly and gelation process. researchgate.net By analogy, this compound could be incorporated into polymer backbones to create amphiphilic polymers. These polymers could self-assemble in aqueous environments to form micelles or hydrogels, with the stearate chains forming hydrophobic domains within the hydrophilic polymer matrix. Such materials are of interest for applications like drug delivery and tissue engineering. researchgate.net

Component in Lipid-Based Formulations and Nanostructured Lipid Carriers for Research Applications

Lipid-based drug delivery systems are a major area of pharmaceutical research, designed to improve the solubility and bioavailability of poorly water-soluble drugs. pharmaexcipients.com Nanostructured Lipid Carriers (NLCs) are advanced lipid formulations composed of a blend of solid and liquid lipids, stabilized by surfactants. nih.govlongdom.org The solid lipid forms the core matrix of the nanoparticle, and stearic acid and its esters (like glyceryl monostearate) are among the most commonly used solid lipids due to their biocompatibility and ability to form a stable particle core. nih.govrsc.orgresearchgate.net

As an ester of stearic acid, this compound is a prime candidate for use as the solid lipid component in NLCs. Its high melting point, characteristic of the long stearate chain, would contribute to the solid nature of the nanoparticle matrix at physiological temperatures. The imperfect crystal structure created by blending this solid lipid with a liquid lipid (such as oleic acid) allows for higher drug loading and prevents drug expulsion during storage—a key advantage of NLCs over older Solid Lipid Nanoparticles (SLNs). nih.govlongdom.org The "2-amino-2-oxoethyl" group could also offer specific advantages, such as improved interaction with certain drugs or other excipients in the formulation.

Table 2: Representative Components in Nanostructured Lipid Carrier (NLC) Formulations

Component Type Example Material Function Reference
Solid Lipid Stearic Acid, Glyceryl Monostearate Forms the core nanoparticle matrix nih.govresearchgate.net
Liquid Lipid Oleic Acid, Triacetin Disrupts crystal lattice, increases drug loading nih.govnih.gov
Surfactant Tween 80, Tyloxapol Stabilizes the nanoparticle dispersion nih.govnih.gov
Active Drug Tretinoin, Dexamethasone Therapeutic agent to be delivered nih.govnih.gov

Development of Bio-Derived and Sustainable Chemical Intermediates

There is a global shift towards using renewable resources for chemical production to enhance sustainability and reduce environmental impact. rsc.orgtrucentrenewables.com Vegetable oils and animal fats are key renewable feedstocks for the oleochemical industry. ocl-journal.orgacs.org Through hydrolysis, these natural sources yield fatty acids, such as stearic acid, which are versatile and sustainable platform intermediates. ocl-journal.orgnih.gov

These bio-derived fatty acids can be converted into a vast array of value-added chemicals, including alcohols, amines, amides, and esters, which serve numerous industries. acs.org this compound exemplifies this "green chemistry" approach. It is synthesized from stearic acid, a renewable raw material, and functionalized to create a more complex chemical intermediate. Such molecules are crucial for moving away from a fossil fuel-based economy. nih.gov The production of functionalized fatty acid derivatives supports green chemical initiatives by utilizing plant-based feedstocks and often employing more energy-efficient biocatalytic or chemocatalytic processes. trucentrenewables.comacs.org

Exploration in Surface Chemistry and Adsorption Phenomena (e.g., corrosion inhibition studies)

The dual functionality of this compound makes it an interesting candidate for studies in surface chemistry, particularly as a corrosion inhibitor. Organic corrosion inhibitors function by adsorbing onto a metal surface to form a protective film that isolates the metal from the corrosive environment. sci-hub.se The effectiveness of these inhibitors often depends on the presence of heteroatoms (such as nitrogen and oxygen) and hydrophobic moieties in their structure. sci-hub.se

Amino acids and their derivatives are well-documented as effective and environmentally friendly "green" corrosion inhibitors for metals like steel in acidic media. mdpi.comimist.maabo.fi The amino group can coordinate with the metal surface, facilitating strong adsorption. abo.fi Separately, long-chain fatty acid derivatives like stearates have also been shown to inhibit corrosion. researchgate.net They adsorb onto the metal, with the long hydrocarbon chain creating a dense, hydrophobic barrier that repels water and corrosive agents. researchgate.net

This compound combines both of these functional motifs. The "2-amino-2-oxoethyl" headgroup, containing both nitrogen and oxygen atoms, could strongly adsorb onto the metal surface, while the long stearate tail would orient away from the surface, forming a compact and protective hydrophobic layer. This mixed-type inhibition mechanism, involving both chemisorption via the polar head and the formation of a physical barrier by the nonpolar tail, could lead to high inhibition efficiency.

Emerging Research Directions and Future Outlook

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The core structure of 2-Amino-2-oxoethyl stearate (B1226849), being derived from the achiral amino acid glycine (B1666218), lacks a stereocenter. However, the development of stereoselective synthetic pathways for its chiral analogues is a burgeoning area of research. By replacing glycine with chiral amino acids, enantiomerically pure N-stearoyl amino acid esters can be synthesized, opening avenues for applications where specific stereochemistry is crucial, such as in pharmaceuticals and chiral materials.

Current research in asymmetric synthesis offers several promising strategies. For instance, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters has shown high yields and enantioselectivities (up to 98% ee) for producing chiral α-aryl glycines. researchgate.net This method could potentially be adapted for the synthesis of chiral analogues of 2-Amino-2-oxoethyl stearate. Another approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands, which has proven effective for the asymmetric synthesis of various tailor-made α-amino acids. nih.gov The application of these advanced catalytic systems could enable the precise construction of chiral N-stearoyl amino acid esters with desired stereochemical configurations.

The development of these stereoselective pathways is critical for investigating the structure-activity relationships of chiral analogues. The distinct three-dimensional arrangements of these molecules can lead to differential interactions with biological targets or influence their self-assembly into chiral supramolecular structures.

Synthetic StrategyPotential Application to this compound AnaloguesKey Advantages
Nickel-catalyzed asymmetric hydrogenationSynthesis of chiral N-stearoyl α-aryl glycine estersHigh yields and enantioselectivities
Chiral Ni(II) Schiff base complexesAsymmetric synthesis of a wide variety of chiral N-stearoyl amino acid estersVersatility in producing diverse structural types of amino acids
Photoinduced tandem Povarov cyclization-oxygenationCreation of complex chiral heterocyclic structures from N-aryl glycine ester derivativesMetal-free conditions, potential for novel scaffolds

Integration with Advanced Analytical Platforms for Multi-Omics Studies

Understanding the biological roles of this compound and its metabolites necessitates its integration into multi-omics workflows. Advanced analytical platforms, particularly in the fields of lipidomics and metabolomics, are crucial for the comprehensive identification and quantification of this and related N-acyl amides in complex biological samples. acs.org

High-throughput lipidomic analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific detection of N-acylethanolamines (NAEs), the class of lipids to which this compound belongs. nih.govlipidmaps.org These methods can differentiate between various NAE species based on their acyl chain length and degree of saturation. nih.gov For instance, established LC-MS/MS protocols can identify N-stearoylethanolamine (SEA) and other related NAEs in tissues, with fragmentation of the carboxyl-amide bond producing characteristic ions that aid in identification. nih.gov

The integration of data from lipidomics with other omics disciplines, such as transcriptomics and proteomics, can provide a more holistic view of the metabolic pathways and signaling networks influenced by this compound. For example, metabolomic profiling has been used to study fatty acid and amino acid metabolism in various physiological and pathological states, and similar approaches could elucidate the metabolic fate and impact of this compound. nih.gov This integrated approach is essential for discovering novel biomarkers and understanding the compound's role in health and disease.

Analytical PlatformApplication in Studying this compoundInsights Gained
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Quantification of this compound and related N-acyl amides in biological samples. nih.govlipidmaps.orgUnderstanding of endogenous levels, metabolic pathways, and biomarkers.
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of N-acylethanolamines after derivatization. nih.govStructural confirmation and quantification of related lipid mediators.
Multi-Omics Integration (Lipidomics, Transcriptomics, Proteomics)Correlating changes in lipid levels with gene and protein expression. acs.orgElucidation of biological function and mechanisms of action.

Leveraging Artificial Intelligence and Machine Learning in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of molecules and materials with tailored properties. nih.gov In the context of this compound, these computational tools can be leveraged to predict the properties of novel analogues and guide their synthesis for specific applications, particularly in the realm of functional materials and drug delivery. arxiv.orgnih.gov

For instance, ML models are being developed to predict the efficacy of lipid nanoparticle (LNP) formulations for gene delivery. jhu.edujhu.edugithub.io These models can identify critical relationships between the chemical structures of the lipid components, their molar ratios, and the transfection efficiency of the resulting nanoparticles. jhu.edujhu.edu By inputting the structural features of this compound and its potential derivatives, these ML algorithms could predict their suitability for forming effective LNPs and prioritize the most promising candidates for experimental validation. arxiv.org

Computational ApproachApplication to this compoundPredicted Outcomes
Machine Learning for Lipid Nanoparticle DesignPredicting the efficiency of LNPs incorporating this compound derivatives. jhu.edujhu.edugithub.ioOptimized formulations for targeted gene and drug delivery.
Molecular Dynamics SimulationsModeling the self-assembly and interaction of this compound in complex systems. mdpi.comUnderstanding of nanostructure formation and stability.
AI-driven High-Throughput ScreeningIn silico screening of virtual libraries of this compound analogues. youtube.comIdentification of lead candidates with desired properties for functional materials.

Design of Novel Functional Materials with Tailored Properties

The amphiphilic nature of this compound, with its long hydrophobic stearoyl tail and polar amino-oxoethyl headgroup, makes it an excellent building block for the design of novel functional materials. Research into related N-stearoyl amino acid derivatives has demonstrated their potential as potent hydrogelators and organogelators. nih.gov

These molecules can self-assemble into three-dimensional networks that immobilize solvents, forming gels. The properties of these gels, such as their thermal stability and mechanical strength, can be tuned by modifying the chemical structure of the gelator. For example, N-(2-aminoethyl)-α-[(1-oxoheptadecyl)amino]acetamide derivatives have been shown to form organogels at very low concentrations. nih.gov The self-assembly process is driven by non-covalent interactions like hydrogen bonding and van der Waals forces, leading to the formation of lamellar structures. nih.gov

A particularly exciting application of these gels is their use as templates for the synthesis of nanoparticles. Organogels formed from N-stearoyl amino acid derivatives have been successfully used as templates for the in situ preparation of stable gold nanoparticles. nih.gov This approach allows for control over the size and distribution of the nanoparticles within the gel matrix. By extension, this compound and its derivatives could be designed to form functional gels for applications in catalysis, sensing, and controlled release systems. Furthermore, the study of stearoyl-glycine-D-glucamide derivatives as hydrogelators highlights the potential for creating biocompatible materials for biomedical applications. researchgate.net

Material TypePotential Application of this compound-based MaterialsKey Features
OrganogelsTemplates for nanoparticle synthesis, controlled release matrices. nih.govLow critical gelation concentration, tunable properties.
HydrogelsScaffolds for tissue engineering, drug delivery vehicles. researchgate.netBiocompatibility, ability to encapsulate aqueous solutions.
Nanoparticle CompositesCatalysis, sensing, advanced coatings. nih.govControlled nanoparticle size and distribution.

Interdisciplinary Research into Biomimetic Systems and Soft Matter Physics

The self-assembling properties of this compound and its analogues place them at the forefront of interdisciplinary research into biomimetic systems and soft matter physics. Biomimetic materials are synthetic materials that mimic the structures and functions of biological systems. N-stearoyl amino acid derivatives are considered potent biomimetic materials due to their ability to self-assemble into structures that resemble biological membranes and fibers. nih.gov

The study of how these molecules organize at interfaces and in bulk phases falls within the domain of soft matter physics. The non-covalent interactions that govern their self-assembly, such as hydrogen bonding and hydrophobic interactions, are fundamental concepts in this field. Understanding these interactions allows for the prediction and control of the macroscopic properties of the resulting materials.

The chirality of analogues of this compound can introduce another layer of complexity and functionality, leading to the formation of helical or other chiral superstructures, a common motif in biological systems. The investigation of the self-assembly of aromatic amino acid enantiomers has shown that chirality can dramatically alter the morphology and mechanical properties of the resulting materials. acs.org Applying these principles to this compound analogues could lead to the development of novel materials with unique optical or mechanical properties. The interplay between molecular design, self-assembly, and material function is a rich area for future exploration, bridging the gap between fundamental science and practical applications.

Research AreaRelevance of this compoundPotential Discoveries
Biomimetic MaterialsSelf-assembly into structures mimicking biological systems. nih.govDevelopment of biocompatible materials for medical applications.
Soft Matter PhysicsStudy of the physical principles governing self-assembly and material properties.Predictive models for designing materials with tailored mechanical and rheological properties.
Supramolecular ChemistryDesign and synthesis of molecules that form well-defined, functional assemblies. acs.orgCreation of novel functional materials with emergent properties.

Q & A

Basic: What are the key considerations for synthesizing 2-Amino-2-oxoethyl stearate with high purity?

Methodological Answer:
The synthesis of this compound requires precise control of reaction conditions and reagent stoichiometry. For example, a multi-step protocol involving ethyl cyanoacetate, sulfur, and DMF at 55°C for 3 hours under reflux can yield intermediates, followed by alkylation with stearate derivatives (e.g., using Pd₂(dba)₃ and Xantphos in DMF under microwave heating at 190°C for 30 minutes). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
Due to its flammability (Category 3) and skin corrosion/irritation hazards (Category 1A/B/C), researchers must:

  • Use explosion-proof electrical equipment and static-safe tools.
  • Wear nitrile gloves, goggles, and lab coats.
  • Work in a fume hood with nearby eyewash stations and safety showers.
  • Store in airtight containers away from heat sources, with desiccants to prevent hydrolysis .

Basic: How can researchers confirm the structural identity of synthesized this compound?

Methodological Answer:
Combine multiple analytical techniques:

  • X-ray crystallography for definitive bond-length and spatial conformation data (if crystals are obtainable) .
  • NMR spectroscopy (¹H/¹³C) to verify functional groups (e.g., amide NH₂ at ~6.5 ppm and ester carbonyl at ~170 ppm).
  • FT-IR for characteristic peaks (amide I band at ~1650 cm⁻¹, ester C=O at ~1740 cm⁻¹) .

Advanced: How can factorial design optimize formulation parameters involving this compound?

Methodological Answer:
A 2³ factorial design (three factors at two levels) can evaluate interactions between variables such as:

  • Concentration of stearate (e.g., 0.25% vs. 2%).
  • Mixing time (2 vs. 15 minutes).
  • Excipient ratios (e.g., lactose vs. magnesium stearate).
    Use JMP or similar software to randomize trials, analyze variance (ANOVA), and model response surfaces for critical quality attributes like content uniformity (CV < 5%) .

Advanced: What methodologies assess the crystallization kinetics of this compound from solution?

Methodological Answer:
Polythermal crystallization analysis measures nucleation mechanisms and interfacial tension. For example:

  • Dissolve the compound in kerosene (200–350 g/L).

  • Cool solutions at controlled rates (1–5°C/min) while monitoring crystal growth via microscopy or turbidimetry.

  • Calculate interfacial tension (γ) using the equation:
    lnJ=lnA16πγ33kB3T3(lnS)2\ln J = \ln A - \frac{16\pi\gamma^3}{3k_B^3T^3(\ln S)^2}

    where JJ = nucleation rate, SS = supersaturation ratio. Reported γ values for stearates range from 1.64–1.79 mJ/m² .

Advanced: How to resolve solubility challenges of this compound in aqueous formulations?

Methodological Answer:

  • Co-solvent systems : Use ethanol (≤20%) or PEG-400 to enhance solubility via hydrophobic interactions.
  • Surfactants : Add polysorbate 80 (0.1–1%) to form micelles.
  • pH adjustment : Ionize the amide group at pH < 3 or > 10 (test stability via accelerated studies at 40°C/75% RH for 4 weeks) .

Advanced: How to analyze trace impurities in this compound using mass spectrometry?

Methodological Answer:

  • High-resolution LC-MS (Q-TOF) with electrospray ionization (ESI+) detects impurities at ppm levels.
  • Compare experimental exact mass (e.g., [M+H]⁺ = 305.1589) against theoretical values (Δ < 5 ppm).
  • Use fragmentation patterns (e.g., m/z 287 for loss of H₂O) to identify degradation products .

Advanced: How to evaluate thermal stability and degradation pathways of this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to determine decomposition onset temperature (typically >200°C for stearates).
  • DSC : Identify melting points (e.g., 139.5°C for related esters) and exothermic degradation events.
  • GC-MS headspace analysis : Detect volatile degradation byproducts like stearic acid or ammonia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.